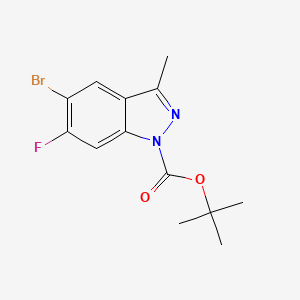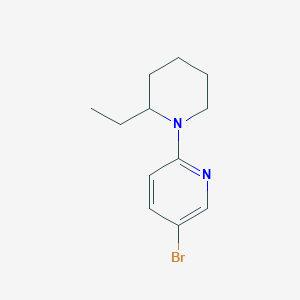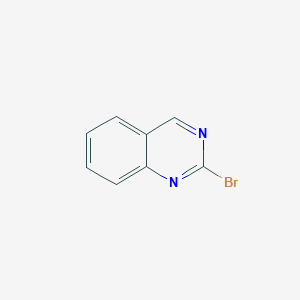
2-ブロモキナゾリン
概要
説明
2-Bromoquinazoline is a heterocyclic organic compound consisting of a quinazoline ring with a bromine atom at the 2-position . It has a molecular weight of 209.05 .
Synthesis Analysis
Quinazoline derivatives have been synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for 2-Bromoquinazoline is not mentioned in the search results.
Molecular Structure Analysis
The molecular formula of 2-Bromoquinazoline is C8H5BrN2 . The InChI Code is 1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H .
Physical And Chemical Properties Analysis
2-Bromoquinazoline is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .
科学的研究の応用
鎮痛作用
2-ブロモキナゾリン誘導体は、潜在的な鎮痛作用について研究されています。 研究によると、特定の置換キナゾリノンは有意な鎮痛作用を示し、新しい鎮痛薬の開発に役立つ可能性があります .
抗増殖作用
ブロモ基を含むキナゾリン誘導体は、Caco-2(大腸癌)、C3A(肝癌)、MCF-7(乳癌)、HeLa(子宮頸癌)細胞など、さまざまな癌細胞株に対して抗増殖効果を示しています。 これは、癌治療研究における潜在的な用途を示唆しています .
合成と生物活性
2-ブロモキナゾリンを含むキナゾリン誘導体の合成は、その有意な生物活性のために注目を集めています。 これらの化合物は、さまざまな生物活性について精力的に研究されており、新しい治療薬につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
2-Bromoquinazoline is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring . Quinazoline derivatives have been linked with various biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . .
Mode of Action
Quinazoline derivatives have been studied for their interaction with biological targets . These studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Biochemical Pathways
Quinazoline derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These studies have noted that altered pharmacokinetics and pharmacodynamics of drugs used in combination may be due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
生化学分析
Biochemical Properties
2-Bromoquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 2-Bromoquinazoline has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 2-Bromoquinazoline can bind to DNA and RNA, potentially interfering with gene expression and replication processes .
Cellular Effects
The effects of 2-Bromoquinazoline on cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting cell signaling pathways and altering gene expression . In particular, 2-Bromoquinazoline affects the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, 2-Bromoquinazoline can reduce the growth and spread of cancer cells. Furthermore, it influences cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromoquinazoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, 2-Bromoquinazoline can induce conformational changes in proteins, altering their function and stability . These interactions can lead to changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoquinazoline can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of 2-Bromoquinazoline can accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to 2-Bromoquinazoline can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-Bromoquinazoline vary with different dosages in animal models. At low doses, it can inhibit tumor growth without causing significant toxicity . At higher doses, 2-Bromoquinazoline can induce adverse effects, such as liver and kidney damage . These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in toxicity .
Metabolic Pathways
2-Bromoquinazoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . The metabolites of 2-Bromoquinazoline can also interact with other enzymes and proteins, potentially affecting their activity . Additionally, 2-Bromoquinazoline can influence metabolic flux by altering the levels of key metabolites in various pathways .
Transport and Distribution
Within cells and tissues, 2-Bromoquinazoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it can also be actively transported by specific transporters . Once inside the cell, 2-Bromoquinazoline can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of 2-Bromoquinazoline within tissues can be uneven, with higher concentrations in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Bromoquinazoline is crucial for its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, 2-Bromoquinazoline can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s localization can be influenced by post-translational modifications and the presence of targeting signals that direct it to specific cellular compartments .
特性
IUPAC Name |
2-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQSBSGAHYOIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316275-31-6 | |
| Record name | 2-bromoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


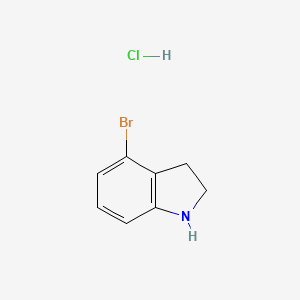

![2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol](/img/structure/B1527810.png)
![2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1527811.png)
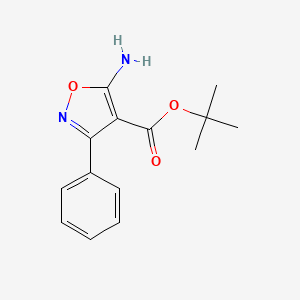

![6-Bromobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1527817.png)

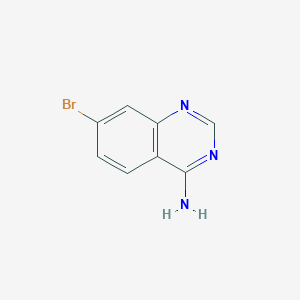
![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)
amino]-1-ethanol](/img/structure/B1527821.png)

